Cas no 1065484-82-3 (2-(4-chloropyrimidin-2-yl)oxyquinoxaline)

2-(4-chloropyrimidin-2-yl)oxyquinoxaline structure
1065484-82-3 structure
商品名:2-(4-chloropyrimidin-2-yl)oxyquinoxaline
CAS番号:1065484-82-3
MF:C12H7ClN4O
メガワット:258.663180589676
CID:1178106
PubChem ID:45789042

2-(4-chloropyrimidin-2-yl)oxyquinoxaline 化学的及び物理的性質

名前と識別子

    • 2-(4-chloropyrimidin-2-yl)oxyquinoxaline
    • 2-(4-Chloro-pyrimidin-2-yloxy)-quinoxaline
    • SBB076001
    • 4-chloro-2-quinoxalin-2-yloxypyrimidine
    • 2-(4-Chloropyrimidin-2-yloxy)quinoxaline
    • AK-52605
    • KB-14859
    • 2-[(4-Chloropyrimidin-2-yl)oxy]quinoxaline
    • AKOS015941250
    • 2-((4-Chloropyrimidin-2-yl)oxy)quinoxaline
    • DB-301858
    • 1065484-82-3
    • DTXSID30671823
    • MDL: MFCD10698960
    • インチ: InChI=1S/C12H7ClN4O/c13-10-5-6-14-12(17-10)18-11-7-15-8-3-1-2-4-9(8)16-11/h1-7H
    • InChIKey: UBKZLXNCQJTZJS-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C(=C1)N=CC(=N2)OC3=NC=CC(=N3)Cl

計算された属性

  • せいみつぶんしりょう: 258.0308386g/mol
  • どういたいしつりょう: 258.0308386g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 60.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

  • 密度みつど: 1.445

2-(4-chloropyrimidin-2-yl)oxyquinoxaline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM141886-1g
2-((4-chloropyrimidin-2-yl)oxy)quinoxaline
1065484-82-3 95%
1g
$456 2021-08-05
Chemenu
CM141886-1g
2-((4-chloropyrimidin-2-yl)oxy)quinoxaline
1065484-82-3 95%
1g
$*** 2023-04-03
Fluorochem
089543-500mg
2-(4-Chloro-pyrimidin-2-yloxy)-quinoxaline
1065484-82-3
500mg
£244.00 2022-03-01

2-(4-chloropyrimidin-2-yl)oxyquinoxaline 関連文献

2-(4-chloropyrimidin-2-yl)oxyquinoxalineに関する追加情報

Introduction to 2-(4-chloropyrimidin-2-yl)oxyquinoxaline (CAS No. 1065484-82-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry

2-(4-chloropyrimidin-2-yl)oxyquinoxaline, identified by the chemical compound identifier CAS No. 1065484-82-3, represents a significant molecular entity within the realm of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its quinoxaline and pyrimidine moieties, has garnered considerable attention due to its structural versatility and potential biological activities. The presence of a chloropyrimidine substituent at the 4-position of the quinoxaline scaffold introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and mechanistic studies.

The quinoxaline core is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactive molecules, including antiviral, anticancer, and antimicrobial agents. The incorporation of a 4-chloropyrimidin-2-yl group into the quinoxaline framework enhances the compound's potential to interact with biological targets through multiple binding modes. This structural motif has been extensively explored in recent years, particularly for its ability to modulate enzyme inhibition and receptor binding.

Recent advancements in computational chemistry and high-throughput screening have enabled the rapid identification of novel derivatives of 2-(4-chloropyrimidin-2-yl)oxyquinoxaline with enhanced pharmacological profiles. Studies have demonstrated that modifications at the chloropyrimidine or quinoxaline positions can significantly alter binding affinity and selectivity towards target proteins. For instance, derivatives with optimized substitution patterns have shown promising activity against kinases and other enzymes implicated in signal transduction pathways.

In the context of oncology research, 2-(4-chloropyrimidin-2-yl)oxyquinoxaline analogs have been investigated for their potential to disrupt aberrant signaling pathways in cancer cells. The chloropyrimidine moiety is particularly noteworthy, as it can serve as a hinge-binding group that interacts with critical residues in protein targets. Preclinical studies have highlighted the compound's ability to inhibit proliferation in certain cancer cell lines by modulating key regulatory enzymes. These findings align with broader trends in oncology research, where small molecules with multifaceted mechanisms of action are sought to overcome drug resistance.

The synthesis of 2-(4-chloropyrimidin-2-yl)oxyquinoxaline involves multi-step organic transformations, including condensation reactions between appropriately substituted aldehydes and hydrazines, followed by functionalization at the pyrimidine ring. The introduction of the chloro substituent typically employs chlorinating agents under controlled conditions to ensure regioselectivity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of this scaffold.

From a computational biology perspective, molecular docking studies have been instrumental in understanding the binding interactions of 2-(4-chloropyrimidin-2-yl)oxyquinoxaline with biological targets. These studies have revealed that the compound can adopt multiple conformations upon binding, which may contribute to its observed potency and selectivity. Additionally, quantum mechanical calculations have provided insights into the electronic properties governing its reactivity and interaction with biological systems.

The therapeutic potential of this compound is further underscored by its ability to cross cell membranes due to its lipophilic nature, allowing it to reach intracellular targets effectively. Pharmacokinetic studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles in preclinical models, suggesting its suitability for further development into a drug candidate.

Emerging research also explores the role of 2-(4-chloropyrimidin-2-yl)oxyquinoxaline in modulating inflammatory responses and neurodegenerative diseases. The compound's ability to interact with transcription factors and signaling cascades involved in these pathologies makes it a promising candidate for therapeutic intervention. Preliminary data suggest that certain derivatives may exhibit anti-inflammatory effects by inhibiting key pro-inflammatory cytokines.

The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of novel analogs of 2-(4-chloropyrimidin-2-yl)oxyquinoxaline with improved pharmacological properties. These computational tools leverage large datasets of bioactive compounds to predict novel molecular structures with desired characteristics. Such approaches have already led to the discovery of several high-affinity derivatives that warrant further investigation.

In conclusion, 2-(4-chloropyrimidin-2-yl)oxyquinoxaline (CAS No. 1065484-82-3) represents a structurally intriguing molecule with significant potential in chemical biology and medicinal chemistry. Its unique combination of pharmacophoric elements—namely the quinoxaline core and the chloropyrimidine substituent—makes it a versatile scaffold for developing novel therapeutic agents. Ongoing research continues to uncover new applications for this compound across various disease areas, highlighting its importance as a building block for future drug discovery efforts.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd